molecular formula C16H15BrN4OS B2482723 3-(2-bromophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034566-29-3

3-(2-bromophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No. B2482723
CAS RN: 2034566-29-3
M. Wt: 391.29
InChI Key: JTPWRZRNUOQRDM-UHFFFAOYSA-N
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Description

The compound "3-(2-bromophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide" is a structurally complex molecule, which includes bromophenyl, thiophen-3-yl, 1H-1,2,3-triazol-4-yl, and propanamide moieties. This composition suggests its significance in chemical research and potential applications in various fields excluding drug usage and dosage information.

Synthesis Analysis

Synthesis involves complex organic reactions tailored to introduce specific functional groups at desired positions within the molecule. Similar compounds have been synthesized using various methods, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching triazolyl groups to aromatic compounds, indicating a possible route for synthesizing the target compound. Such methods ensure the precise incorporation of bromophenyl, thiophenyl, and triazolyl groups into the propanamide backbone (Stefely et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds often features a monoclinic crystal system with specific space groups, suggesting that our compound may also exhibit a well-defined crystalline structure. X-ray diffraction could be employed to delineate its geometry, showcasing the arrangement of bromophenyl, thiophen-3-yl, and triazol-4-yl groups around the propanamide core. Such detailed structural information underpins the understanding of molecular interactions and properties (Kulai & Mallet-Ladeira, 2016).

properties

IUPAC Name

3-(2-bromophenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4OS/c17-15-4-2-1-3-12(15)5-6-16(22)18-9-13-10-21(20-19-13)14-7-8-23-11-14/h1-4,7-8,10-11H,5-6,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPWRZRNUOQRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CN(N=N2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

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